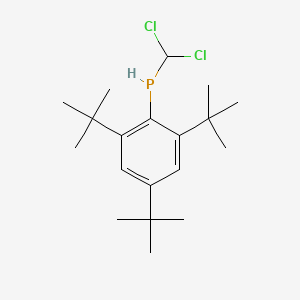
(Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a dichloromethyl group and a 2,4,6-tri-tert-butylphenyl group attached to a phosphane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphine with dichloromethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents such as tetrahydrofuran (THF) and the addition of a base like butyllithium can facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Coordination: The phosphane can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.
Applications De Recherche Scientifique
(Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane has several scientific research applications:
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism by which (Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane exerts its effects involves its ability to act as a ligand and coordinate with metal centers. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes. The steric hindrance provided by the 2,4,6-tri-tert-butylphenyl group can also influence the reactivity and selectivity of the compound in different reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Dichloromethyl)(2,4-di-tert-butylphenyl)phosphane: Similar in structure but with fewer tert-butyl groups, affecting its steric and electronic properties.
(Dichloromethyl)(2,6-di-tert-butylphenyl)phosphane: Another similar compound with different substitution patterns on the phenyl ring.
Uniqueness
(Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the presence of three tert-butyl groups, which provide significant steric hindrance. This steric bulk can influence the compound’s reactivity and stability, making it distinct from other similar phosphines .
Propriétés
Numéro CAS |
92957-40-9 |
|---|---|
Formule moléculaire |
C19H31Cl2P |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
dichloromethyl-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C19H31Cl2P/c1-17(2,3)12-10-13(18(4,5)6)15(22-16(20)21)14(11-12)19(7,8)9/h10-11,16,22H,1-9H3 |
Clé InChI |
PTVPSJNWLCIRGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)PC(Cl)Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


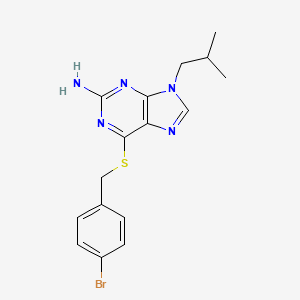
![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)
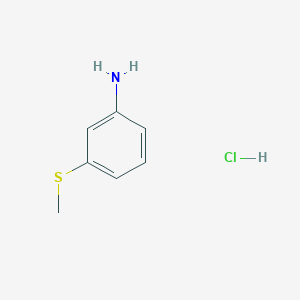
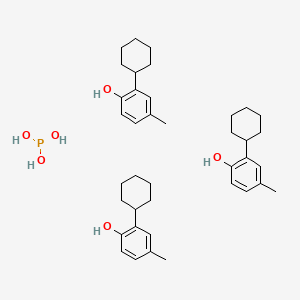
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
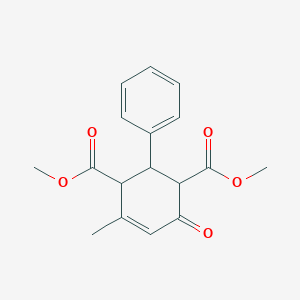

![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
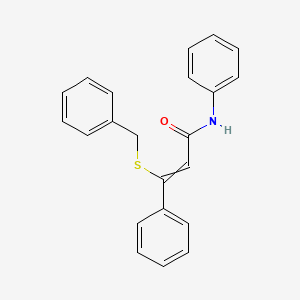
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)

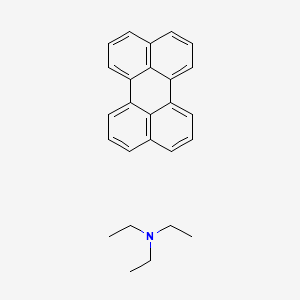
![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
![3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole](/img/structure/B14360618.png)
